N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide
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Overview
Description
N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide: is an organic compound characterized by the presence of a cyclobutyl ring, which is a ring of four carbon atoms, and two hydroxymethyl groups attached to the same carbon atom of the cyclobutyl ring. The “prop-2-enamide” part of the name indicates the presence of a propenamide group, a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide typically involves the reaction of cyclobutyl derivatives with hydroxymethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The propenamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include cyclobutyl derivatives with modified functional groups, such as cyclobutyl aldehydes, amines, ethers, and esters.
Scientific Research Applications
N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups and propenamide moiety play crucial roles in its reactivity and binding affinity to various biological targets. Detailed studies using techniques such as NMR, IR, and X-ray crystallography are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutyl derivatives with hydroxymethyl and propenamide groups, such as:
- N-[3,3-Bis(hydroxymethyl)cyclobutyl]acetamide
- N-[3,3-Bis(hydroxymethyl)cyclobutyl]but-2-enamide
Uniqueness
Its cyclobutyl ring structure provides rigidity and stability, while the hydroxymethyl and propenamide groups offer versatile sites for chemical modifications.
Properties
IUPAC Name |
N-[3,3-bis(hydroxymethyl)cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(13)10-7-3-9(4-7,5-11)6-12/h2,7,11-12H,1,3-6H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHZMEYGDQUAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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